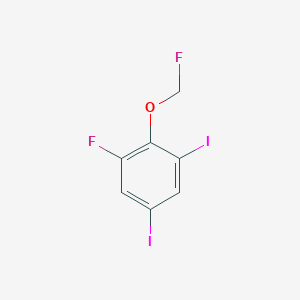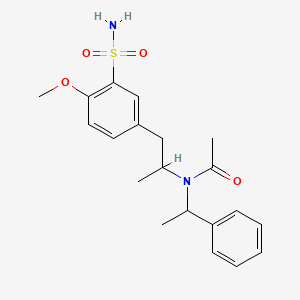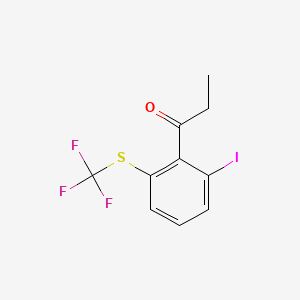
1-(2-Iodo-6-(trifluoromethylthio)phenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Iodo-6-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H8F3IOS This compound is characterized by the presence of an iodine atom, a trifluoromethylthio group, and a propanone moiety attached to a phenyl ring
Métodos De Preparación
The synthesis of 1-(2-Iodo-6-(trifluoromethylthio)phenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-iodo-6-(trifluoromethylthio)benzene and propanone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the reaction.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product
Análisis De Reacciones Químicas
1-(2-Iodo-6-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions may yield different reduced forms of the compound.
Substitution: The iodine atom and trifluoromethylthio group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. .
Aplicaciones Científicas De Investigación
1-(2-Iodo-6-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be used in biological studies to investigate its effects on various biological systems.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(2-Iodo-6-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets and pathways within biological systems. The trifluoromethylthio group is known to enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The iodine atom may also play a role in the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
1-(2-Iodo-6-(trifluoromethylthio)phenyl)propan-1-one can be compared with similar compounds such as:
1-(2-Iodo-6-(trifluoromethylthio)phenyl)propan-2-one: A closely related compound with a similar structure but different positional isomerism.
2-Iodo-6-(trifluoromethylthio)benzene: Lacks the propanone moiety, making it less complex.
Other trifluoromethylthio-substituted phenyl compounds: These compounds share the trifluoromethylthio group but differ in other substituents and overall structure
Propiedades
Fórmula molecular |
C10H8F3IOS |
|---|---|
Peso molecular |
360.14 g/mol |
Nombre IUPAC |
1-[2-iodo-6-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H8F3IOS/c1-2-7(15)9-6(14)4-3-5-8(9)16-10(11,12)13/h3-5H,2H2,1H3 |
Clave InChI |
GHKREUUMVDIGRM-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(C=CC=C1I)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



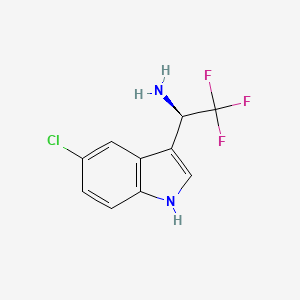
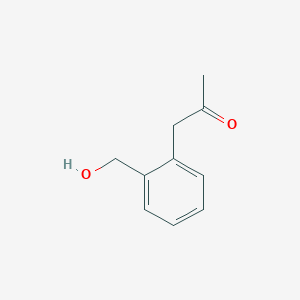
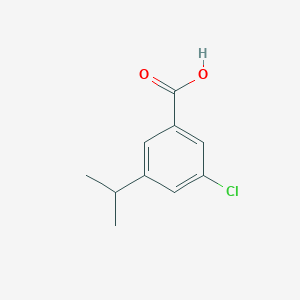
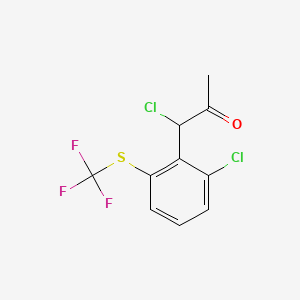

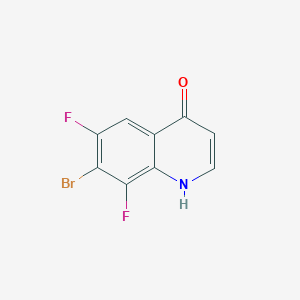
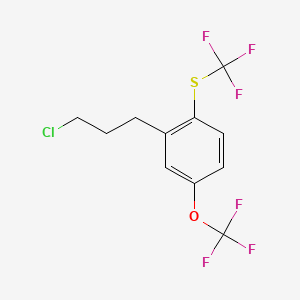

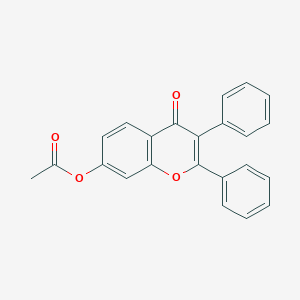
![Disodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphono phosphate](/img/structure/B14054495.png)
